Superior Potency in Inducing Emesis in a Preclinical Ferret Model
In a comparative study of orally administered PDE4 inhibitors in the ferret, RS14203 was the most potent inducer of emesis, exhibiting a clear dose-response relationship, unlike the comparator compounds R-rolipram and CT-2450 which showed no such relationship [1]. This resulted in a definitive rank order of emetic potency: RS14203 > R-rolipram > S-rolipram > CT-2450 > CT-3405 [1]. This finding is critical for researchers using emesis as a primary readout or those studying the emetic side effect liability of PDE4 inhibitors.
| Evidence Dimension | Emetic Potency Rank Order (Oral Administration) |
|---|---|
| Target Compound Data | Ranked #1 (Most Potent) |
| Comparator Or Baseline | R-rolipram (Ranked #2); S-rolipram (Ranked #3); CT-2450 (Ranked #4); CT-3405 (Ranked #5) |
| Quantified Difference | RS14203 > R-rolipram > S-rolipram > CT-2450 > CT-3405. RS14203 exhibited a dose-response relationship for emesis induction, whereas R-rolipram and CT-2450 did not. |
| Conditions | Oral administration in ferrets. Incidence of emesis measured. |
Why This Matters
For studies where emesis is a key endpoint or a liability to be modeled, RS14203 provides a robust, dose-dependent signal that other standard PDE4 inhibitors like R-rolipram and CT-2450 fail to reliably produce, making it the superior tool compound.
- [1] Robichaud A, Tattersall FD, Choudhury I, Rodger IW. Emesis induced by inhibitors of type IV cyclic nucleotide phosphodiesterase (PDE IV) in the ferret. Neuropharmacology. 1999 Feb;38(2):289-97. PMID: 10218871. View Source
